Cas no 1566152-06-4 (5-(2-aminoethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one)
![5-(2-aminoethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one structure](https://www.kuujia.com/scimg/cas/1566152-06-4x500.png)
5-(2-aminoethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- 5-(2-aminoethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
-
- MDL: MFCD26382955
- Inchi: 1S/C8H10N4O/c9-2-4-11-5-6-12-7(8(11)13)1-3-10-12/h1,3,5-6H,2,4,9H2
- InChI Key: JSZDVLCEFIUJLP-UHFFFAOYSA-N
- SMILES: O=C1C2=CC=NN2C=CN1CCN
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 240
- Topological Polar Surface Area: 64.2
- XLogP3: -1
5-(2-aminoethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM506672-1g |
5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
1566152-06-4 | 98% | 1g |
$*** | 2023-03-30 | |
Enamine | EN300-265626-1.0g |
5-(2-aminoethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one |
1566152-06-4 | 93% | 1g |
$1229.0 | 2023-04-24 | |
Life Chemicals | F1907-0839-2.5g |
5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
1566152-06-4 | 95%+ | 2.5g |
$1850.0 | 2023-09-07 | |
Enamine | EN300-265626-1g |
5-(2-aminoethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one |
1566152-06-4 | 93% | 1g |
$1229.0 | 2023-09-14 | |
TRC | A258871-1g |
5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4(5h)-one |
1566152-06-4 | 1g |
$ 550.00 | 2022-04-27 | ||
Enamine | EN300-265626-10.0g |
5-(2-aminoethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one |
1566152-06-4 | 93% | 10g |
$5283.0 | 2023-04-24 | |
Enamine | EN300-265626-10g |
5-(2-aminoethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one |
1566152-06-4 | 93% | 10g |
$5283.0 | 2023-09-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19648-100mg |
5-(2-aminoethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one |
1566152-06-4 | 95% | 100mg |
¥764.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19648-1g |
5-(2-aminoethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one |
1566152-06-4 | 95% | 1g |
¥2545.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19648-10g |
5-(2-aminoethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one |
1566152-06-4 | 95% | 10g |
¥11290.0 | 2024-04-23 |
5-(2-aminoethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one Related Literature
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
5. Book reviews
Additional information on 5-(2-aminoethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
5-(2-aminoethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: A Comprehensive Overview
The compound 5-(2-aminoethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (CAS No. 1566152-06-4) is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrazolopyrazines, which are heterocyclic compounds known for their unique structural properties and biological activities. The pyrazolo[1,5-a]pyrazine core of this molecule is a bicyclic structure that combines two nitrogen-containing rings, offering a platform for diverse functionalization and reactivity.
Recent studies have highlighted the importance of pyrazolopyrazine derivatives in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The aminoethyl group attached to the pyrazolo[1,5-a]pyrazine ring in this compound introduces additional functionality, enhancing its potential for interaction with biological targets. This makes 5-(2-aminoethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one a valuable compound for exploring new drug candidates.
The synthesis of this compound involves a series of well-established organic reactions, including condensation and cyclization steps. Researchers have optimized these processes to achieve high yields and purity, ensuring that the compound is readily available for further studies. The cas no 1566152-06-4 identifier provides a unique reference for this compound in scientific literature and databases, facilitating its identification and tracking across various research platforms.
In terms of applications, 5-(2-aminoethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has shown promise in several areas. For instance, its ability to act as a scaffold for bioisosteric replacements makes it an attractive candidate for medicinal chemistry campaigns targeting specific protein kinases or other enzymes. Additionally, the compound's structural versatility allows for further modifications to enhance its pharmacokinetic properties or improve its bioavailability.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of pyrazolopyrazine derivatives with various biological targets. These studies have revealed that cas no 1566152-06-4 exhibits strong interactions with certain receptor sites, suggesting its potential role in modulating cellular signaling pathways. Such findings underscore the importance of continued research into this compound's biological effects and therapeutic applications.
Moreover, the incorporation of the aminoethyl group into the pyrazolo[1,5-a]pyrazine framework introduces hydrogen bonding capabilities and increases the molecule's flexibility. These properties are advantageous in drug design as they can enhance the compound's ability to interact with target proteins or enzymes. The combination of these features makes cas no 1566152-06-4 a versatile building block for constructing more complex molecular architectures.
In conclusion, cas no 1566152-06-4, or 5-(2-aminoethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, represents a significant advancement in heterocyclic chemistry. Its unique structure and functional groups position it as a valuable tool in both academic research and industrial applications. As ongoing studies continue to uncover its full potential, this compound is likely to play an increasingly important role in the development of novel therapeutic agents and materials.
1566152-06-4 (5-(2-aminoethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one) Related Products
- 2059917-32-5((2S,5R)-2-(iodomethyl)-5-(3-methoxyphenyl)oxane)
- 887588-54-7(tert-butyl 2-{[(3-methoxypropyl)amino]methyl}piperidine-1-carboxylate)
- 854754-21-5(2-(methoxymethyl)-1,3-thiazole-4-carbaldehyde)
- 213388-71-7(tert-butyl N-[(3R,4R)-4-fluoropyrrolidin-3-yl]carbamate)
- 59280-70-5(4'-Chloro-2'-fluoroacetanilide)
- 356-86-5(2,2,3,3,3-Pentafluoropropyl Acrylate)
- 1807272-81-6(3-Chloro-4-chloromethyl-2-cyanobenzenesulfonyl chloride)
- 1263280-51-8(2-Amino-4-bromo-6-chlorobenzoic acid)
- 946268-12-8(N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)-2-(trifluoromethyl)benzamide)
- 1319256-44-4(1-(5-Bromopyridin-2-yl)cyclobutanol)
